molecular formula C14H10INO B3425568 9-(2-Iodoacetyl)carbazole CAS No. 43170-45-2

9-(2-Iodoacetyl)carbazole

Cat. No.: B3425568
CAS No.: 43170-45-2
M. Wt: 335.14 g/mol
InChI Key: GKJRPAGERZBTNM-UHFFFAOYSA-N
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Description

9-(2-Iodoacetyl)carbazole is a unique organic compound with the molecular formula C14H10INO. It is a derivative of carbazole, a nitrogen-containing heterocyclic aromatic compound. This compound is characterized by the presence of an iodoacetyl group attached to the carbazole core, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of 9-(2-Iodoacetyl)carbazole typically involves the iodination of carbazole followed by acetylation. One common method includes the reaction of carbazole with iodine and acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often require refluxing the mixture to ensure complete iodination and acetylation. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

9-(2-Iodoacetyl)carbazole undergoes various chemical reactions, including:

    Substitution Reactions: The iodo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions but often include various substituted carbazole derivatives.

Scientific Research Applications

9-(2-Iodoacetyl)carbazole has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound can be used in the development of fluorescent probes and dyes for biological imaging.

    Industry: The compound is used in the production of materials with specific electronic and optical properties, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of 9-(2-Iodoacetyl)carbazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as proteins or nucleic acids, through its iodoacetyl group. This interaction can lead to the formation of covalent bonds, altering the function or activity of the target molecule. The pathways involved can vary but often include processes like signal transduction, gene expression, or enzymatic activity modulation.

Comparison with Similar Compounds

9-(2-Iodoacetyl)carbazole can be compared with other carbazole derivatives, such as:

    9-Acetylcarbazole: Lacks the iodo group, making it less reactive in substitution reactions.

    9-(2-Bromoacetyl)carbazole: Similar structure but with a bromo group instead of an iodo group, leading to different reactivity and applications.

    9-(2-Chloroacetyl)carbazole:

The uniqueness of this compound lies in its iodoacetyl group, which provides distinct reactivity and versatility in various chemical and biological applications.

Properties

IUPAC Name

1-carbazol-9-yl-2-iodoethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10INO/c15-9-14(17)16-12-7-3-1-5-10(12)11-6-2-4-8-13(11)16/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKJRPAGERZBTNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3N2C(=O)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43170-45-2
Record name 9-(2-IODOACETYL)CARBAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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